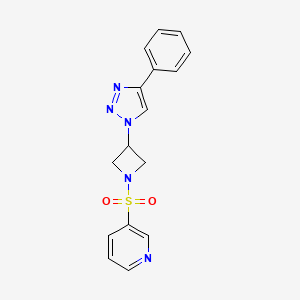
3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine" involves multi-step reactions that incorporate various functional groups into the final structure. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which share a similar phenylsulfonyl and triazole moiety, was achieved by preparing the core structure and then introducing the sulfonyl group to the molecule . Similarly, azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were synthesized by reacting azetidin-2-one with benzene sulfonyl chloride in the presence of pyridine, indicating the use of sulfonyl chloride as a key reagent in introducing the sulfonyl group . Additionally, substituted 2-(1,2,3-triazol-1-yl)pyrimidines were synthesized using a one-pot three-component reaction involving pyrimidin-2-yl sulfonates, sodium azide, and active methylene ketones, which suggests a method that could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This triazole moiety is known to interact with various biological targets due to its mimicry of the peptide bond . The azetidin-2-one core is a four-membered lactam ring, which is a strained ring that can impart unique reactivity to the molecule . The sulfonyl group is a common structural motif in drug design, known for its ability to improve the solubility and metabolic stability of compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds demonstrate the versatility of the triazole and sulfonyl groups in medicinal chemistry. The triazole ring can be formed via a [3+2] cycloaddition reaction, which is a common method for constructing this moiety . The sulfonyl group is typically introduced through sulfonylation reactions, where sulfonyl chlorides serve as electrophiles to react with nucleophilic sites on the core structure . These reactions are crucial for the modification of the lead compounds to enhance their biological activity and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing triazole, azetidin-2-one, and sulfonyl groups are influenced by these functional groups. Triazoles are known for their robustness and ability to form hydrogen bonds, which can affect the compound's solubility and binding affinity to biological targets . The azetidin-2-one ring, due to its strain, can affect the reactivity and stability of the molecule . The sulfonyl group contributes to the overall polarity and can improve the aqueous solubility of the compound, which is important for its bioavailability . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming for use as antibacterial agents. These compounds were synthesized through various chemical reactions, leading to the creation of pyran, pyridine, and pyridazine derivatives. Additionally, the reaction of certain precursors with urea, thiourea, and guanidine hydrochloride produced pyrimidine and thiazine derivatives. Eight of these synthesized compounds showed high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives
Another study focused on the synthesis of 1,2,4-triazole derivatives, revealing their potential as antimicrobial agents and surface active agents. These derivatives were produced through the reaction of a specific precursor with carbon disulphide in pyridine and acid chlorides. The compounds exhibited significant antimicrobial activity, highlighting their potential in biomedical applications (El-Sayed, 2006).
Antioxidant Activities of Indole-Based Derivatives
A study on 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives aimed to investigate their potential as antioxidants. These derivatives were designed to inhibit ROS efficiently, with one candidate showing higher antioxidant activity than ascorbic acid itself. This research not only demonstrated the effectiveness of these heterocycles as antioxidants but also performed molecular docking studies to propose mechanisms of action for these compounds as potential cytochrome c peroxidase inhibitors (Aziz et al., 2021).
Antimicrobial Activity of Azetidin-2-one Based Derivatives
The synthesis of 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one derivatives demonstrated their potential in combating bacterial and fungal infections. These compounds were synthesized by reacting certain azetidin-2-one derivatives with Benzene sulfonyl chloride in the presence of pyridine, showing notable antibacterial and antifungal activities (Shah et al., 2014).
Synthesis of Sulfonyl Azides for Organic Synthesis
Sulfonyl azides, including arylsulfonyl azides such as pyridine-3-sulfonyl azide, are highly reactive reagents used in various organic synthesis applications. These compounds facilitate radical azidating, radical cyclizations of enynes, o-CH amidation of arenes, and more. The synthesis of sulfonyl azides from sulfonic acids using sodium azide demonstrates the versatility and importance of these compounds in the field of organic chemistry (Widyan, 2021).
Mecanismo De Acción
Target of Action
The primary targets of the compound 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Compounds with similar structures have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to inhibit carbonic anhydrase-ii enzyme , which plays a crucial role in various biological processes.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been reported to possess drug-like properties .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines .
Propiedades
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-24(23,15-7-4-8-17-9-15)20-10-14(11-20)21-12-16(18-19-21)13-5-2-1-3-6-13/h1-9,12,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMTEIUTVUGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

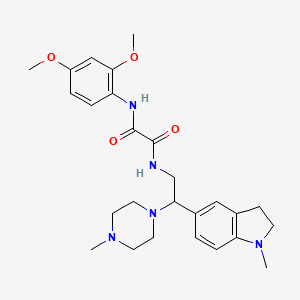
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)
![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)

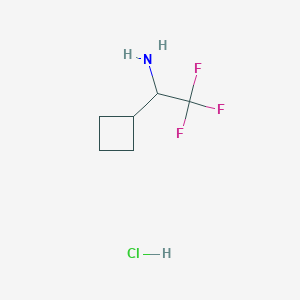
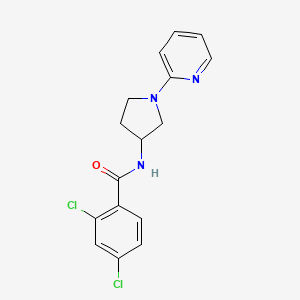
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)
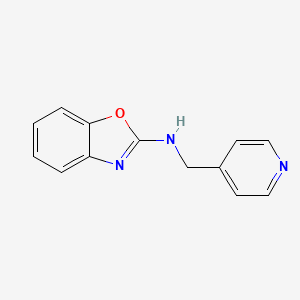
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2552071.png)
![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2552073.png)
![2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2552075.png)
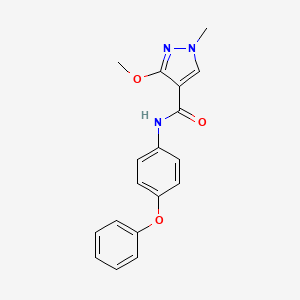
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)
